REACTION_CXSMILES
|
[CH3:1][N:2](C)[C:3](N)=[O:4].C(OC(=O)C)(=[O:9])C.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C1C=CN=CC=1>[CH3:1][N:2]1[C:17]([CH3:16])=[CH:18][C:19](=[O:9])[N:14]([CH3:15])[C:3]1=[O:4]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
CN(C(=O)N)C
|
Name
|
|
Quantity
|
32.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
13.873 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched into 2 N HCl (250 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×250 ml)
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Type
|
WASH
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Details
|
The organic layer was washed with 1 N HCl (100 ml), sodium bicarbonate solution (75 ml), brine (75 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C=C1C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |